2-(4-Amino-1-hydroxycyclohexyl)acetic acid
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Overview
Description
2-(4-Amino-1-hydroxycyclohexyl)acetic acid is a chemical compound with the molecular formula C8H15NO3 It is a derivative of cyclohexane, featuring both an amino group and a hydroxy group on the cyclohexyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1-hydroxycyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and hydroxy groups.
Amination: Cyclohexanone is first converted to 4-aminocyclohexanone through reductive amination.
Hydroxylation: The 4-aminocyclohexanone is then subjected to hydroxylation to introduce the hydroxy group at the 1-position.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a carboxylation reaction, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1-hydroxycyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of the hydroxy group can yield 2-(4-Amino-1-oxocyclohexyl)acetic acid.
Reduction: Reduction of the amino group can produce 2-(4-Amino-1-hydroxycyclohexyl)ethanol.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
Scientific Research Applications
2-(4-Amino-1-hydroxycyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1-hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxycyclohexyl)acetic acid: Lacks the amino group, making it less versatile in certain reactions.
4-Amino-1-hydroxycyclohexane: Lacks the acetic acid moiety, limiting its applications in carboxylation reactions.
Uniqueness
2-(4-Amino-1-hydroxycyclohexyl)acetic acid is unique due to the presence of both amino and hydroxy groups on the cyclohexyl ring, along with the acetic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H15NO3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(4-amino-1-hydroxycyclohexyl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,12H,1-5,9H2,(H,10,11) |
InChI Key |
LLZPVUVEVHSOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)(CC(=O)O)O |
Origin of Product |
United States |
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